1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride
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Overview
Description
1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride typically involves the reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide using sodium borohydride, followed by debenzylation with hydrogen over palladium on carbon . This method is efficient and can be scaled up for industrial production.
Industrial Production Methods
In an industrial setting, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of palladium on carbon as a catalyst for the debenzylation step is particularly advantageous due to its high efficiency and reusability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Alkylation and acylation reactions are possible, leading to the formation of N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is the reagent of choice for reduction reactions.
Substitution: Alkyl halides and acyl chlorides are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
- 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]imidazole
Uniqueness
1-Methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride is unique due to its specific ring structure and the presence of a nitrile group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;/h4,11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCFZWVQKYDXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C=C1C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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